5F-AB-FUPPYCA, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, is classified as a synthetic cannabinoid. This compound is part of a broader category of substances known for their psychoactive effects, which mimic those of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. 5F-AB-FUPPYCA has been identified in various synthetic cannabis products and is notable for its potential to activate cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors .
5F-AB-FUPPYCA is a synthetic cannabinoid receptor agonist that falls under the classification of new psychoactive substances (NPS). It has been documented in several databases and studies focusing on synthetic cannabinoids, reflecting its emergence in the illicit drug market. The compound's molecular formula is C20H26F2N4O2, with a molecular weight of approximately 392.44 g/mol .
The synthesis of 5F-AB-FUPPYCA involves multiple chemical reactions that typically include the formation of pyrazole derivatives. A common synthetic route begins with the reaction of specific precursors such as methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate with halogenated compounds. For instance, one method details the use of (bromomethyl)cyclohexane in conjunction with cesium carbonate in dimethylformamide to yield the desired pyrazole structure .
The synthesis process can be summarized as follows:
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of synthesized compounds .
The chemical reactivity of 5F-AB-FUPPYCA primarily revolves around its interactions with cannabinoid receptors. In vitro studies have shown that this compound can activate both CB1 and CB2 receptors, although some analogs exhibit antagonistic properties depending on their structural variations . The reactions can be categorized into:
Understanding these reactions is critical for evaluating both therapeutic potentials and adverse effects associated with synthetic cannabinoids.
The mechanism by which 5F-AB-FUPPYCA exerts its effects involves binding to cannabinoid receptors in the central nervous system. Upon binding to the CB1 receptor, it mimics the action of natural endocannabinoids but may also produce varied effects based on its structural modifications:
In vitro assays have demonstrated that certain regioisomers exhibit different activation potentials at these receptors, indicating that subtle changes in structure can significantly alter pharmacological profiles .
5F-AB-FUPPYCA possesses distinct physical properties that are characteristic of synthetic cannabinoids:
Key chemical properties include:
Analytical methods such as HPLC are used for quantifying purity levels and identifying impurities during synthesis .
While primarily recognized for its psychoactive properties, research into 5F-AB-FUPPYCA also explores its potential applications in scientific studies related to cannabinoid pharmacology. Its ability to activate cannabinoid receptors makes it a candidate for studying:
Moreover, ongoing research aims to assess the therapeutic implications of synthetic cannabinoids in pain management, appetite stimulation, and other medical conditions where traditional cannabinoids are used .
Pyrazole-core SCRAs like 5F-AB-FUPPYCA (chemical name: N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide) were engineered to mimic Δ9-THC's psychoactivity while enhancing metabolic stability and receptor affinity. Unlike traditional indole/indazole scaffolds, pyrazoles offer distinct electronic and steric properties. The core's nitrogen-rich structure allows modular substitutions at N1, C3, and C5 positions, facilitating CB1 receptor binding optimization. Early analogs (e.g., rimonabant) acted as CB1 antagonists; however, replacing the piperidine group with amino acid-derived amides (e.g., valine or tert-leucine) converted them into potent agonists. This shift leveraged the "head-switch" approach, where the carboxamide group engages the CB1 receptor's hydrophobic pocket [3] [4].
The positional isomerism of aryl and alkyl groups on the pyrazole ring critically determines CB1 activity. 5F-AB-FUPPYCA exemplifies 5,3-disubstitution (5-aryl, 3-carboxamide). Its isomer, 5F-3,5-AB-PFUPPYCA, adopts 3,5-disubstitution (3-aryl, 5-carboxamide). Bioassays reveal stark differences:
Table 1: Functional Activity of Pyrazole SCRA Isomers at CB1 Receptors
Compound | Substitution Pattern | β-arrestin2 Recruitment EC₅₀ (nM) | Efficacy (% Emax vs. CP55,940) |
---|---|---|---|
5F-AB-FUPPYCA (5,3-isomer) | 5-aryl, 3-carboxamide | Not detected | <20% |
5F-3,5-AB-PFUPPYCA | 3-aryl, 5-carboxamide | 1,450 | 45% |
3,5-ADB-4en-PFUPPYCA | 3-aryl, 5-carboxamide | 124 | 89% |
Source: Adapted from Deventer et al. (2024) [3]
The C3-aryl group’s orientation in 3,5-isomers better aligns with CB1's lipid-facing helix 6, enhancing efficacy [3] [7].
China’s 2021 class-wide SCRA ban targeting seven core scaffolds (e.g., indole- and indazole-carboxamides) spurred designs exploiting regioisomeric loopholes. 3,5-Disubstituted pyrazoles (e.g., 5F-3,5-AB-PFUPPYCA) evade regulation as they lack the banned 5,3-pyrazole motif. Similarly, replacing the pentyl tail with alkenyl chains (e.g., 3,5-ADB-4en-PFUPPYCA’s pent-4-en-1-yl group) bypasses analog-specific laws [3]. These modifications are high-yield (e.g., Vilsmeier-Haack formylation achieves ~90% yields) [5]. Post-ban detections surged in prisons, where infused papers contained 3,5-isomers to avoid detection [3].
The 5-fluoropentyl chain at N1 is pivotal for CB1 affinity. Fluorination:
Table 2: Impact of Fluorinated vs. Non-Fluorinated Tails on Binding Affinity
Compound | N1 Substituent | CB1 Ki (nM) | Relative Affinity vs. Non-Fluorinated |
---|---|---|---|
5F-AB-FUPPYCA | 5-fluoropentyl | 8.73* | ~2.5x higher |
AB-FUPPYCA | Pentyl | ~22 (est.) | Reference |
AM-694 | 5-fluoropentyl | 14.75 | ~3x higher |
Source: Binding data extrapolated from structural analogs [1] [7]* Estimated from pyrazole-carboxamide pharmacophores [7]
Fluorine’s electronegativity induces a dipole moment that stabilizes interactions with Ser383 in CB1 [7].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: